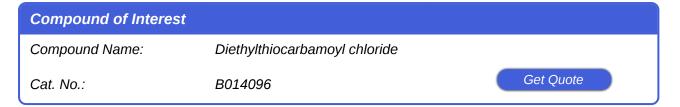


An In-depth Technical Guide to Diethylthiocarbamoyl Chloride: Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Diethylthiocarbamoyl chloride**, with the chemical formula (C₂H₅)₂NCSCI, is a pivotal reagent in organic synthesis. As a thiocarbamoyl derivative, it serves as a versatile building block for the introduction of the diethylthiocarbamoyl moiety into a wide range of molecules. Its reactivity is characterized by the electrophilic nature of the thiocarbonyl carbon, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and detailed experimental protocols for its synthesis and key reactions. The information is intended to support researchers and professionals in drug development and chemical synthesis in the effective and safe utilization of this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of **diethylthiocarbamoyl chloride** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.



Property	Value	Reference
Molecular Formula	C5H10CINS	[1]
Molecular Weight	151.66 g/mol	[1][2]
Appearance	Solid	[2]
Melting Point	45-50 °C	[2]
Boiling Point	113 °C at 10 mmHg	[2]
Flash Point	113 °C (235.4 °F) - closed cup	[2]
CAS Number	88-11-9	[1][2]
EC Number	201-799-0	[1][2]
InChI Key	HUUSTUALCPTCGJ- UHFFFAOYSA-N	[1][2]

Chemical Reactivity

Diethylthiocarbamoyl chloride is a reactive compound, primarily due to the electrophilic carbon atom of the thiocarbonyl group and the presence of a good leaving group (chloride). It is sensitive to moisture and incompatible with strong oxidizing agents and bases.[3][4]

Diethylthiocarbamoyl chloride reacts with water or moisture in the air.[3][5] This hydrolysis leads to its decomposition, producing toxic and corrosive gases, including hydrogen chloride.[3] Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its stability and prevent degradation.[6]

The reaction of **diethylthiocarbamoyl chloride** with alcohols is a fundamental transformation that yields diethylthiocarbamates. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol's oxygen atom attacks the electrophilic thiocarbonyl carbon.[7] This class of reaction is utilized to prepare thiocarbamate derivatives, which can serve as protecting groups for alcohols in multi-step syntheses.[8][9]

Diethylthiocarbamoyl chloride readily reacts with primary and secondary amines. The reaction with primary arylamines provides a valuable synthetic route to aryl isothiocyanates.[10]



[11] In this reaction, the amine acts as a nucleophile, attacking the thiocarbonyl carbon, which is followed by the elimination of diethylamine hydrochloride.[10] With other amines, it can be used to form substituted thioureas. This reactivity makes it a key reagent for introducing the diethylthiocarbamoyl group into nitrogen-containing compounds.[12]

The thermal stability of **diethylthiocarbamoyl chloride** is limited. Appreciable decomposition can occur at temperatures above 140°C. At higher temperatures, between 160-190°C, a vigorous decomposition can take place, particularly when sulfur is present as an impurity.[13]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **diethylthiocarbamoyl chloride** are provided below. Adherence to safety protocols is paramount when performing these experiments.

A common and effective method for the preparation of **diethylthiocarbamoyl chloride** is the chlorination of tetraethylthiuram disulfide. The following protocol is adapted from a well-established procedure.[13]

Materials:

- Tetraethylthiuram disulfide
- Chlorine gas
- Reaction flask equipped with a gas inlet tube, stirrer, and thermometer

Procedure:

- Melt 74 g (0.25 mole) of tetraethylthiuram disulfide in the reaction flask by heating to 95-100°C.
- Begin stirring and introduce a stream of chlorine gas below the surface of the molten disulfide.
- An initial exothermic reaction will raise the temperature. Maintain the temperature at 95-100°C by controlling the chlorine addition rate.



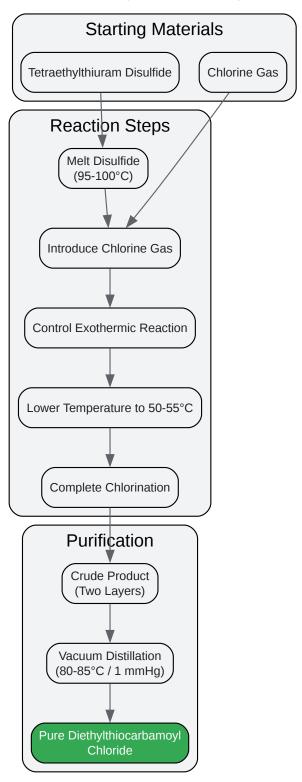




- As the chlorination progresses, the melting point of the mixture decreases. After approximately one-third of the theoretical amount of chlorine has been added, the temperature can be lowered to 50-55°C.
- Continue the addition of chlorine until a total of 18 g (0.25 mole) has been absorbed, which can be measured by the weight gain of the reaction mixture.
- Upon completion, the crude product consists of a reddish-yellow upper layer of diethylthiocarbamoyl chloride and a lower layer of amorphous sulfur.
- For purification, the **diethylthiocarbamoyl chloride** can be distilled under reduced pressure (boiling point 80–85°C at 1 mm Hg).[13]



Synthesis of Diethylthiocarbamoyl Chloride



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Caption: Experimental workflow for the synthesis of diethylthiocarbamoyl chloride.



This protocol describes a general method for synthesizing aryl isothiocyanates from arylamines using **diethylthiocarbamoyl chloride**.[10]

Materials:

- Arylamine (e.g., aniline derivative)
- · Diethylthiocarbamoyl chloride
- Anhydrous solvent (e.g., toluene)

Procedure:

- Dissolve the arylamine in the anhydrous solvent in a reaction flask equipped with a reflux condenser and a stirrer.
- Add an equimolar amount of diethylthiocarbamoyl chloride to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., TLC or GC).
- During the reaction, diethylamine hydrochloride will precipitate out of the solution.
- Upon completion, cool the mixture and filter to remove the precipitated diethylamine hydrochloride.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aryl isothiocyanate.
- Purify the product by distillation or recrystallization.

Logical Relationships in Reactivity

The reactivity of **diethylthiocarbamoyl chloride** is governed by its electrophilic thiocarbonyl center, which readily undergoes nucleophilic attack by various reagents. The diagram below illustrates the primary reaction pathways.



Reactivity of Diethylthiocarbamoyl Chloride **Diethylthiocarbamoyl** Chloride Hydroly\$is Alcoholysis **Aminolysis Nucleophiles** Water (H2O) Alcohol (R-OH) Amine (R-NH₂) **Products Decomposition Products** Substituted Thiourea or Diethylthiocarbamate (incl. HCI) Isothiocyanate

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Caption: General reaction pathways for **diethylthiocarbamoyl chloride**.

Safety and Handling

Diethylthiocarbamoyl chloride is a corrosive and hazardous chemical.[1][2] It causes severe skin burns and eye damage.[1] Due to its reactivity with water, it should be handled in a dry, well-ventilated area, preferably in a fume hood.[4][14] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. [15] Store the compound in a tightly closed container in a cool, dry place, away from moisture and incompatible materials.[3][14] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers; do not use water, as this can produce corrosive gases.[3]

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